4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid
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Overview
Description
4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid is an organosulfur compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with an octan-2-yl group and two carbothioic acid groups, making it a versatile molecule for chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid typically involves the reaction of pyridine-2,6-dicarboxylic acid with octan-2-ol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and reagents like sulfuric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as crystallization and chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioic acid groups to thiols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid has several scientific research applications:
Mechanism of Action
The mechanism by which 4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form strong complexes with metal ions, which can modulate the activity of metalloenzymes and other metal-dependent biological processes . Additionally, its ability to undergo various chemical reactions enables it to participate in metabolic pathways and influence cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedicarbothioic acid: Shares the pyridine-2,6-dicarbothioic acid core but lacks the octan-2-yl group.
Dipicolinic acid: Another pyridine derivative with carboxylic acid groups, used in similar applications.
Uniqueness
4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid is unique due to the presence of the octan-2-yl group, which imparts distinct chemical and physical properties. This substitution enhances its solubility in organic solvents and its ability to interact with hydrophobic environments, making it more versatile for various applications .
Properties
CAS No. |
666740-10-9 |
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Molecular Formula |
C15H21NO3S2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
4-[(2S)-octan-2-yl]oxypyridine-2,6-dicarbothioic S-acid |
InChI |
InChI=1S/C15H21NO3S2/c1-3-4-5-6-7-10(2)19-11-8-12(14(17)20)16-13(9-11)15(18)21/h8-10H,3-7H2,1-2H3,(H,17,20)(H,18,21)/t10-/m0/s1 |
InChI Key |
LBEWSAHTLVQMEG-JTQLQIEISA-N |
Isomeric SMILES |
CCCCCC[C@H](C)OC1=CC(=NC(=C1)C(=O)S)C(=O)S |
Canonical SMILES |
CCCCCCC(C)OC1=CC(=NC(=C1)C(=O)S)C(=O)S |
Origin of Product |
United States |
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